Sodium;2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

aqueous solubility salt form selection peptide coupling compatibility

Sodium 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate (CAS 2287331-03-5) is a sodium carboxylate salt of a gem‑difluoro β‑amino acid bearing an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the β‑amino nitrogen. It is supplied as a high‑purity (typically ≥98%) research intermediate.

Molecular Formula C8H12F2NNaO4
Molecular Weight 247.174
CAS No. 2287331-03-5
Cat. No. B2905834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
CAS2287331-03-5
Molecular FormulaC8H12F2NNaO4
Molecular Weight247.174
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)[O-])(F)F.[Na+]
InChIInChI=1S/C8H13F2NO4.Na/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13;/h4H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1
InChIKeyVHTMBBMYUVQRMV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2,2-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate (CAS 2287331-03-5): Chemical Identity and Procurement Baseline


Sodium 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate (CAS 2287331-03-5) is a sodium carboxylate salt of a gem‑difluoro β‑amino acid bearing an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the β‑amino nitrogen. It is supplied as a high‑purity (typically ≥98%) research intermediate . The compound is a member of the broader class of fluorinated, protected β‑amino acid building blocks used in medicinal chemistry and peptide science, where the gem‑difluoro motif modulates conformational bias, metabolic stability, and hydrogen‑bonding properties of downstream peptidomimetics or small‑molecule inhibitors [1].

Why Generic Boc‑β‑Alanine Analogs Cannot Substitute for Sodium 2,2‑Difluoro‑3‑(Boc‑amino)propanoate


Three structural features are simultaneously required for the compound’s primary applications, and no single‑feature analog can satisfy all of them simultaneously: (i) the C‑2 gem‑difluoro substitution, which is absent in the common Boc‑β‑alanine analog, is essential for creating the electron‑withdrawing, metabolically resistant environment needed for certain protease‑inhibitor pharmacophores [1]; (ii) the carboxylic acid sodium salt form provides aqueous solubility and direct compatibility with aqueous coupling conditions that the free acid form (CAS 1196145‑07‑9) lacks ; and (iii) the acid‑labile Boc group enables selective N‑deprotection under conditions orthogonal to Fmoc‑based solid‑phase peptide synthesis (SPPS), a feature not shared by the ethyl ester analog (CAS 847986‑13‑4) commonly used as a synthetic precursor [1]. These interdependent properties mean that substituting the sodium salt with the free acid, potassium salt, or ethyl ester introduces solubility, reactivity, or deprotection selectivity mismatches that compromise synthetic yield or require additional manipulation steps.

Product‑Specific Quantitative Differentiation Evidence for Sodium 2,2‑Difluoro‑3‑(Boc‑amino)propanoate


Comparative Aqueous Solubility of the Sodium Salt versus the Free Acid Form

The sodium salt form of 2,2‑difluoro‑3‑(Boc‑amino)propanoic acid is freely soluble in water (>10 mg/mL at 25 °C, visually clear solution), whereas the corresponding free acid (CAS 1196145‑07‑9) is described as sparingly soluble (<1 mg/mL) under identical conditions, consistent with the general behaviour of carboxylate salts versus their protonated counterparts . This solubility difference is directly relevant for aqueous‑phase peptide coupling or bioconjugation reactions where high local concentration is required.

aqueous solubility salt form selection peptide coupling compatibility

Gem‑Difluoro versus Non‑Fluorinated β‑Alanine: Impact on Metabolic Stability in Peptidomimetic Contexts

When the 2,2‑difluoro‑β‑alanine motif is incorporated into a peptidomimetic backbone (e.g., a peptidyl 2,2‑difluoro‑3‑aminopropionate), the resulting molecule exhibits significantly enhanced resistance to proteolytic degradation compared to the non‑fluorinated β‑alanine analog [1]. In a representative study, the difluoro‑containing peptidomimetic displayed an in vitro half‑life >60 min in the presence of human neutrophil elastase, whereas the non‑fluorinated control was fully degraded within <10 min [1]. Although these data originate from the downstream peptidomimetic rather than the building block itself, they establish the functional necessity of the gem‑difluoro group that the sodium salt carries.

metabolic stability gem‑difluoro effect fluorinated amino acid peptidomimetic

Boc Deprotection Selectivity versus Fmoc‑Based Solid‑Phase Peptide Synthesis Compatibility

The Boc protecting group on the target compound is cleaved under acidic conditions (e.g., 25–50% TFA in dichloromethane, 30 min, room temperature) with >95% conversion, while remaining completely stable to the piperidine (20% in DMF) used for Fmoc removal [1]. In contrast, the commercially available Fmoc‑protected analog (Fmoc‑2,2‑difluoro‑β‑alanine) is incompatible with Boc‑based SPPS strategies, and the free amino acid hydrochloride salt (CAS 1159825‑06‑5) offers no N‑protection at all, limiting its utility to late‑stage coupling only. This documented orthogonal stability profile makes the target compound uniquely suited for Boc‑based SPPS or hybrid Boc/Fmoc synthetic schemes.

orthogonal protecting group strategy Boc vs. Fmoc solid‑phase peptide synthesis

Sodium Salt versus Potassium Salt: Practical Considerations for Reaction Work‑up and Lyophilization

Both the sodium salt (CAS 2287331‑03‑5) and the potassium salt (CAS 1435806‑88‑4) of Boc‑2,2‑difluoro‑β‑alanine are commercially available. However, the sodium salt is preferred in applications where the final drug candidate requires a well‑defined sodium counterion (e.g., to meet Pharmacopoeia specifications for an injectable formulation). The sodium salt typically displays a more compact lyophilized cake morphology and a lower deliquescence tendency than the corresponding potassium salt, facilitating easier handling and more accurate weighing in discovery laboratories . No direct quantitative hygroscopicity comparison is published for this specific pair, but the trend follows the general behaviour of sodium versus potassium carboxylates of moderate molecular weight.

salt counterion selection lyophilization reaction work-up

Optimal Research and Industrial Application Scenarios for Sodium 2,2‑Difluoro‑3‑(Boc‑amino)propanoate


Medicinal Chemistry: Synthesis of CDK7 or Cathepsin S Inhibitor Candidates

The compound serves as a key building block for introducing a metabolically stable, gem‑difluoro‑containing linker into small‑molecule kinase or protease inhibitors. The sodium salt form is directly compatible with aqueous amide coupling conditions, and the Boc group is removed in a final TFA deprotection step to unmask the free amine for further derivatization [1][2]. This workflow has been exemplified in patent literature for CDK7 inhibitor series, where the 2,2‑difluoro‑β‑alanine fragment contributed to improved metabolic half‑life in liver microsome assays relative to non‑fluorinated analogs [1].

Peptide Chemistry: Boc‑Based Solid‑Phase Synthesis of Fluorinated Peptidomimetics

In Boc‑SPPS, the target compound is coupled as a pre‑activated ester (e.g., HBTU/DIPEA) onto a growing peptide chain on a solid support. The orthogonal stability of the Boc group to piperidine ensures that Fmoc deprotection steps can be carried out in the same sequence without premature Boc loss, enabling complex hybrid Boc/Fmoc strategies for difficult sequences [1]. The aqueous solubility of the sodium salt avoids DMF‑only coupling conditions that can slow reaction kinetics for aggregation‑prone sequences.

Bioconjugation: Preparation of Fluorinated Linkers for Antibody‑Drug Conjugates (ADCs)

The gem‑difluoro unit can serve as a spectroscopic or metabolic probe in linker‑payload constructs. The sodium salt form allows dissolution in aqueous buffer (pH 7–8) for direct conjugation to amine‑reactive payloads without organic co‑solvent, minimizing aggregation of the antibody intermediate [1]. The Boc group is then removed under mild acidic conditions to reveal a free amine for subsequent maleimide or NHS‑ester attachment.

Process Chemistry: Late‑Stage Salt Formation for Crystallization‑Induced Diastereomer Resolution

The pre‑formed sodium salt can be used directly in diastereomeric salt resolution steps, where the counterion identity influences crystal lattice energy and, consequently, diastereomeric excess. The availability of the sodium salt with well‑defined stoichiometry (1:1 Na⁺:carboxylate) avoids the variability introduced by in‑situ salt formation with NaOH, improving batch‑to‑batch reproducibility in kilo‑lab and pilot‑plant settings [1].

Quote Request

Request a Quote for Sodium;2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.